molecular formula C14H22N2O B1355893 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine CAS No. 904805-93-2

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Cat. No.: B1355893
CAS No.: 904805-93-2
M. Wt: 234.34 g/mol
InChI Key: PCQCMHDWEYJAET-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and piperidine.

    Formation of Intermediate: The 2-methoxybenzaldehyde undergoes a condensation reaction with piperidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is unique due to its specific combination of a methoxyphenyl group and a piperidine ring, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-8-4-3-7-12(14)13(11-15)16-9-5-2-6-10-16/h3-4,7-8,13H,2,5-6,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQCMHDWEYJAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588441
Record name 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904805-93-2
Record name 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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